molecular formula C8H10INO B8678805 4-Iodo-N-propyl-2-pyridone

4-Iodo-N-propyl-2-pyridone

Cat. No. B8678805
M. Wt: 263.08 g/mol
InChI Key: NYLKPNKATQZZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-N-propyl-2-pyridone is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-N-propyl-2-pyridone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-N-propyl-2-pyridone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Iodo-N-propyl-2-pyridone

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

4-iodo-1-propylpyridin-2-one

InChI

InChI=1S/C8H10INO/c1-2-4-10-5-3-7(9)6-8(10)11/h3,5-6H,2,4H2,1H3

InChI Key

NYLKPNKATQZZSA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=CC1=O)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.00 g (9.05 mmol) 4-iodo-2-pyridone (XXII.1) are added to 1.00 mL (10.9 mmol) 1-bromopropane and 3.13 g (22.6 mmol) K2CO3 in 10 mL DMF. The mixture is stirred at rt over night. After that time, water is added and the mixture is extracted with EtOAc. The organic layer is washed with aq. NaHCO3 solution, dried over sodium sulphate and the solvent is removed in vacuo. The residue is purified by RP-HPLC (water+0.15% FA, MeOH).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2.0 g (9.05 mmol) 4-iodo-1H-pyridin-2-one and 3.13 g (22.6 mmol) potassium carbonate in 10 mL DMF are added 1.05 mL (10.9 mmol) 1-iodopropane. The mixture is stirred for 2 h at rt. Subsequently the mixture is poured into water and extracted with ethyl acetate (2×). The combined organic layers are washed with sat. NaHCO3-solution. After drying over sodium sulphate, the solvent is removed in vacuo and the residue is purified by HPLC (column: Agilent Stablebond C18, 7 μM; eluent A: water+0.15% HCOOH, eluent B: MeOH) to yield the desired product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 2.0 g (9.05 mmol) 4-iodo-2-pyridone in 10 mL DMF are added 1.00 mL (10.9 mmol) 1-bromopropane and 3.13 g (22.6 mmol) K2CO3. The reaction mixture is stirred at r.t. over night. The reaction is quenched by the addition of water. The resulting mixture is extracted with EtOAc. The organic layer is washed with aq. NaHCO3 solution, dried with Na2SO4 and the solvent is removed in vacuo. The residue is purified by column chromatography (silica gel, heptane/EtOAc. 70/30→50/50)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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